molecular formula C7H9NO B1334403 2-Ethylpyridin-3-ol CAS No. 61893-02-5

2-Ethylpyridin-3-ol

Cat. No.: B1334403
CAS No.: 61893-02-5
M. Wt: 123.15 g/mol
InChI Key: BYVJVUZSNXUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyridin-3-ol is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a hydroxyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an oxidizing agent to introduce the hydroxyl group at the third position. Another method includes the use of Grignard reagents, where 2-ethylpyridine N-oxide is treated with a Grignard reagent followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethyl-3-pyridone, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Ethylpyridin-3-ol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Ethylpyridin-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-ethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJVUZSNXUNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397114
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-02-5
Record name 2-Ethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61893-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethylpyridin-3-yl acetate (5.1 g, 31 mmol) in ethanol (50 mL) was added 3M LiOH (50 mL, 150 mmol). The reaction mixture stirred at ambient temperature for 30 minutes. The mixture was concentrated to dryness and purified over silica gel (10% MeOH in CH2Cl2) to afford 2-ethylpyridin-3-ol (2.5 g, 20 mmol).
Name
2-ethylpyridin-3-yl acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Ethylpyridin-3-ol
Reactant of Route 3
Reactant of Route 3
2-Ethylpyridin-3-ol
Reactant of Route 4
Reactant of Route 4
2-Ethylpyridin-3-ol
Reactant of Route 5
Reactant of Route 5
2-Ethylpyridin-3-ol
Reactant of Route 6
Reactant of Route 6
2-Ethylpyridin-3-ol
Customer
Q & A

Q1: What are the primary mechanisms of action for Ethylmethylhydroxypyridine in the context of cerebrovascular diseases?

A1: Ethylmethylhydroxypyridine (EMHPS) exhibits a multifaceted mechanism of action against cerebrovascular diseases, primarily targeting oxidative stress, membrane stability, and energy metabolism within the brain. [, ] Research suggests that EMHPS acts as an antioxidant, scavenging free radicals and protecting neuronal cells from oxidative damage caused by ischemia. [, ] Additionally, it displays membrane-protective properties, stabilizing cell membranes and preventing lipid peroxidation. [] This contributes to improved cellular integrity and function, particularly in the context of hypoperfusion and ischemic events. Furthermore, EMHPS has been shown to enhance energy metabolism in the brain, promoting glucose utilization and ATP synthesis, thereby supporting neuronal survival and function under stressful conditions. []

Q2: How does the development of new dosage forms for Ethylmethylhydroxypyridine contribute to its therapeutic potential?

A2: The development of advanced dosage forms, such as matrix tablets, for Ethylmethylhydroxypyridine (EMHPS) presents a significant advancement in optimizing its therapeutic efficacy. [] Traditional dosage forms often lead to fluctuating plasma concentrations, requiring multiple daily doses and potentially causing side effects. Matrix tablets, on the other hand, facilitate a controlled and sustained release of EMHPS over an extended period. [] This results in more stable drug levels in the bloodstream, ensuring prolonged therapeutic activity while minimizing the risk of adverse effects. [] The ability to achieve consistent drug delivery with a once-daily regimen also improves patient compliance, leading to better treatment outcomes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.